1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride
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Overview
Description
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a propanol chain linked to a methylbutenyl ether moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. A common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.
Attachment of the Propanol Chain: The intermediate is further reacted with epichlorohydrin to introduce the propanol chain.
Etherification: The final step involves the etherification of the propanol chain with 2-methylbut-3-en-2-ol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ether linkage, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act on neurotransmitter receptors in the brain, influencing mood and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Methoxyphenyl)piperazin-1-yl)propan-2-ol: Lacks the ether linkage, making it less versatile in certain applications.
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-chloropropan-2-ol: Contains a chloro group instead of the ether linkage, leading to different reactivity and applications.
Uniqueness
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-en-2-yloxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-5-19(2,3)24-15-17(22)14-20-10-12-21(13-11-20)16-6-8-18(23-4)9-7-16;;/h5-9,17,22H,1,10-15H2,2-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZOWDJEPLGFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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